

An In-depth Technical Guide to Bisindolylmaleimide X Hydrochloride

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Compound of Interest

Compound Name: *Bisindolylmaleimide X hydrochloride*

Cat. No.: B052395

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A Core Structural and Functional Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **Bisindolylmaleimide X hydrochloride**, a potent and selective inhibitor of Protein Kinase C (PKC). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

Bisindolylmaleimide X hydrochloride, also known as Ro 31-8425, is a synthetic compound belonging to the bisindolylmaleimide class of molecules.^[1] These compounds are structurally analogous to staurosporine, a naturally occurring alkaloid, but exhibit greater selectivity for PKC over other protein kinases.^[1] The core structure consists of a maleimide ring flanked by two indole rings. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Table 1: Chemical and Physical Properties of **Bisindolylmaleimide X Hydrochloride**

Property	Value	Reference
Synonyms	Ro 31-8425 hydrochloride, BIM-X hydrochloride	[2][3][4]
CAS Number	145317-11-9	[2][3][4]
Molecular Formula	C ₂₆ H ₂₅ ClN ₄ O ₂	[2]
Molecular Weight	460.96 g/mol	[2][3]
Purity	≥98%	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO and ethanol	[2]
Storage	Store at -20°C, protected from light	[1]

Mechanism of Action and Biological Activity

Bisindolylmaleimide X hydrochloride is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). Its mechanism of action involves competitive inhibition at the ATP-binding site of the PKC catalytic subunit.[1] This prevents the phosphorylation of downstream target proteins, thereby blocking PKC-mediated signal transduction pathways. These pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1]

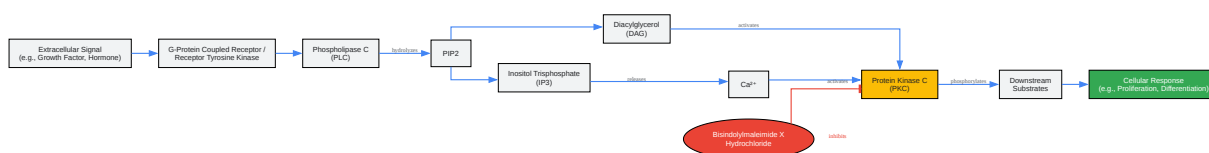
While highly selective for PKC, **Bisindolylmaleimide X hydrochloride** has also been shown to act as an antagonist of cyclin-dependent kinase 2 (CDK2).[3][5]

Table 2: Inhibitory Activity of **Bisindolylmaleimide X Hydrochloride**

Target	IC ₅₀	Reference
Protein Kinase C (rat brain)	15 nM	[1]
Cyclin-Dependent Kinase 2 (CDK2)	200 nM	[3][5]
cAMP-Dependent Protein Kinase	2800 nM	[1]
Phosphorylase Kinase	1300 nM	[1]

Protein Kinase C (PKC) Signaling Pathway Inhibition

The following diagram illustrates a generalized PKC signaling pathway and the point of inhibition by **Bisindolylmaleimide X hydrochloride**.



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PKC Signaling Pathway Inhibition by Bisindolylmaleimide X

Experimental Protocols

Bisindolylmaleimide X hydrochloride is utilized in a variety of in vitro assays to probe PKC-mediated cellular events. Below are generalized protocols for a kinase inhibition assay and a cell-based proliferation assay.

In Vitro Protein Kinase C Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC_{50}) of **Bisindolylmaleimide X hydrochloride** against PKC.

Materials:

- Recombinant human PKC enzyme
- Fluorescently labeled PKC substrate peptide
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, $MgCl_2$, DTT)
- **Bisindolylmaleimide X hydrochloride** stock solution (in DMSO)
- 384-well microplate
- Microplate reader capable of fluorescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Bisindolylmaleimide X hydrochloride** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- **Enzyme and Substrate Preparation:** Dilute the PKC enzyme and the fluorescently labeled substrate peptide in assay buffer to their optimal working concentrations.
- **Assay Reaction:**
 - Add the diluted **Bisindolylmaleimide X hydrochloride** or DMSO (vehicle control) to the wells of the microplate.
 - Add the PKC enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding the ATP and fluorescent substrate peptide mixture to each well.

- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and measure the fluorescence signal using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (e.g., MTT Assay)

This protocol describes a method to assess the effect of **Bisindolylmaleimide X hydrochloride** on the proliferation of a cancer cell line.

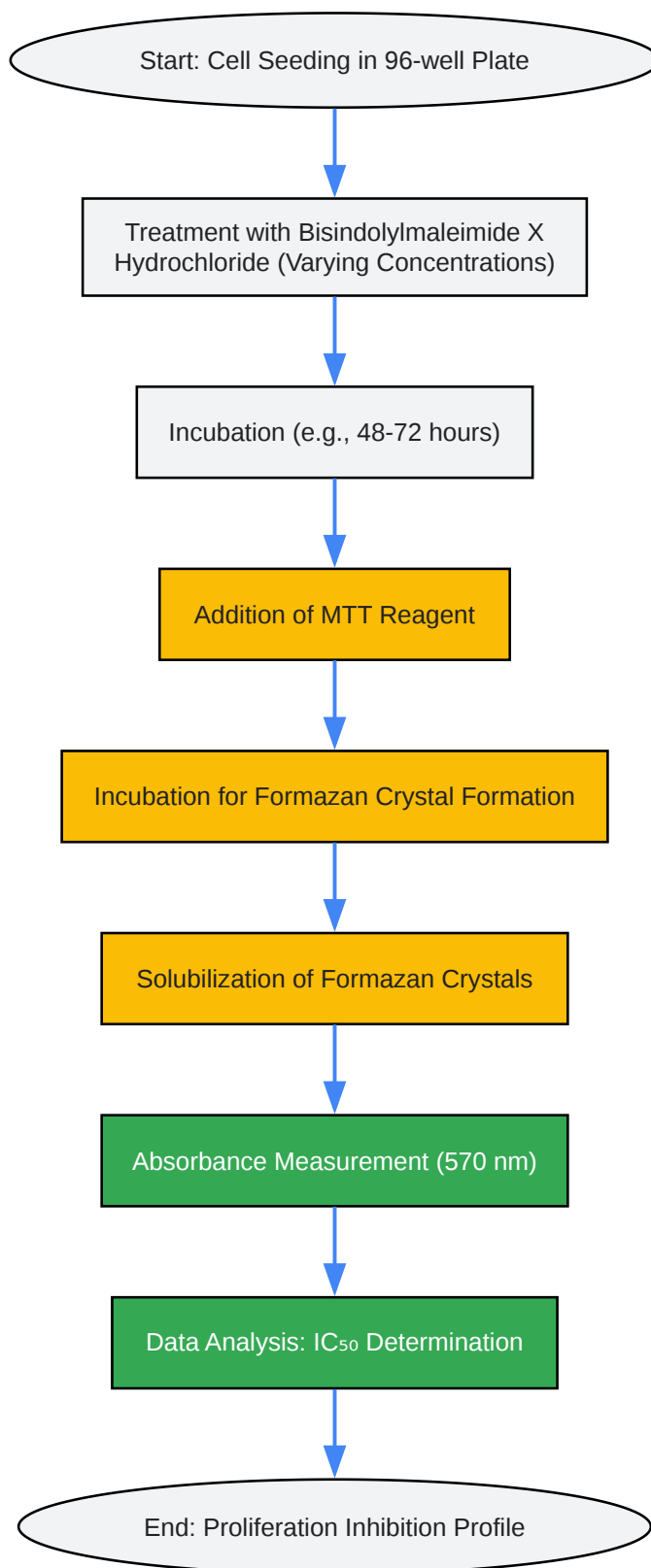
Materials:

- Human cancer cell line (e.g., HCT116)[\[6\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Bisindolylmaleimide X hydrochloride** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plate
- CO₂ incubator
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

- **Compound Treatment:** Treat the cells with various concentrations of **Bisindolylmaleimide X hydrochloride** (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).[6]
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add the solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC₅₀ value for cell proliferation inhibition.



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